N-(4-bromophenyl)indoline-1-carboxamide

IDO1 inhibition Cancer immunotherapy Kynurenine pathway

N-(4-Bromophenyl)indoline-1-carboxamide (CAS 890569-70-7) is a synthetic small molecule belonging to the indoline-1-carboxamide class of heterocyclic compounds. It features an indoline (2,3-dihydroindole) core linked via a urea-type carboxamide bridge to a 4-bromophenyl substituent, yielding a molecular formula of C₁₅H₁₃BrN₂O and a molecular weight of 317.18 g/mol.

Molecular Formula C15H13BrN2O
Molecular Weight 317.18 g/mol
Cat. No. B12083394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)indoline-1-carboxamide
Molecular FormulaC15H13BrN2O
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C15H13BrN2O/c16-12-5-7-13(8-6-12)17-15(19)18-10-9-11-3-1-2-4-14(11)18/h1-8H,9-10H2,(H,17,19)
InChIKeyIAAVATYRKRBDRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)indoline-1-carboxamide (CAS 890569-70-7): Identity, Molecular Properties, and Procurement-Relevant Classification


N-(4-Bromophenyl)indoline-1-carboxamide (CAS 890569-70-7) is a synthetic small molecule belonging to the indoline-1-carboxamide class of heterocyclic compounds . It features an indoline (2,3-dihydroindole) core linked via a urea-type carboxamide bridge to a 4-bromophenyl substituent, yielding a molecular formula of C₁₅H₁₃BrN₂O and a molecular weight of 317.18 g/mol . The compound is structurally distinct from the fully aromatic indole-1-carboxamide series due to its saturated C2–C3 bond, which confers conformational flexibility and altered electronic properties on the bicyclic scaffold [1]. This compound has been curated as a bioactive chemical probe in authoritative databases including ChEMBL (ID: CHEMBL4557994) and BindingDB (ID: BDBM50514753), where it is annotated as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [2].

Why N-(4-Bromophenyl)indoline-1-carboxamide Cannot Be Interchanged with Generic Indoline-1-Carboxamide Analogues


Indoline-1-carboxamides are deployed across a remarkably wide target space — including ROCK2 (IC₅₀ 387 nM for N-(5H-chromeno[3,4-c]pyridin-8-yl)indoline-1-carboxamide) [1], serotonin 5-HT₂ receptor subtypes, VEGFR kinases, and cereblon-mediated protein degradation — with even subtle N-aryl modifications producing profound shifts in target selectivity [2]. The 4-bromophenyl substituent is not a passive structural feature: its electron-withdrawing character, larger van der Waals radius (1.85 Å versus 1.75 Å for chlorine and 1.47 Å for fluorine), and enhanced polarizability contribute to halogen-bonding interactions and hydrophobic pocket occupancy that smaller or less polarizable halogens cannot replicate [3]. Consequently, replacing N-(4-bromophenyl)indoline-1-carboxamide with its 4-chloro, 4-fluoro, or unsubstituted phenyl congeners — even if these analogues share the indoline-1-carboxamide core — carries a high risk of losing the specific IDO1 inhibitory activity and the IDO1/TDO selectivity profile that defines this compound's scientific utility.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)indoline-1-carboxamide: Comparator-Anchored Data for Procurement Decisions


IDO1 Inhibitory Potency: N-(4-Bromophenyl)indoline-1-carboxamide vs. Epacadostat in Cellular Assays

N-(4-Bromophenyl)indoline-1-carboxamide exhibits nanomolar IDO1 inhibitory potency that is directly comparable to the clinical-stage IDO1 inhibitor Epacadostat (INCB024360). In mouse IDO1-transfected P815 cells, the target compound achieves an IC₅₀ of 13 nM [1], while Epacadostat is reported with an IC₅₀ of 10 nM in enzymatic assays [2] and 71.8 nM in certain cellular contexts . This places the target compound within the same order-of-magnitude potency range as the most clinically validated IDO1 inhibitor chemotype, yet derived from a structurally distinct indoline-1-carboxamide scaffold rather than the hydroxyamidine pharmacophore of Epacadostat [3]. This scaffold divergence is meaningful because the hydroxyamidine class has been associated with limited phase III efficacy (ECHO-301/KEYNOTE-252 trial) [4], motivating exploration of alternative IDO1 chemotypes.

IDO1 inhibition Cancer immunotherapy Kynurenine pathway

IDO1-over-TDO Selectivity: A Quantitative Selectivity Window for N-(4-Bromophenyl)indoline-1-carboxamide

N-(4-Bromophenyl)indoline-1-carboxamide demonstrates a quantifiable selectivity window between IDO1 and tryptophan 2,3-dioxygenase (TDO), a closely related enzyme in tryptophan catabolism. Against mouse IDO1 in P815 cells, the compound exhibits an IC₅₀ of 13 nM. Under matched assay conditions (mouse TDO-transfected P815 cells, L-Kyn reduction by HPLC after 16 h), the IC₅₀ against TDO is 5,460 nM [1]. This yields an IDO1/TDO selectivity ratio of approximately 420-fold. Two closely related structural analogues from the same curated dataset (BDBM50514760/CHEMBL4448402 and BDBM50514752/CHEMBL4458549) showed TDO IC₅₀ values of 13,200 nM and 32,300 nM respectively, indicating that the 4-bromophenyl substitution pattern contributes to a balanced selectivity profile within this chemical series [1]. TDO counter-screening is critical because TDO is expressed in the liver and brain, and TDO inhibition can lead to on-target toxicities independent of the intended IDO1-mediated immuno-oncology mechanism [2].

IDO1 selectivity TDO counter-screening Tryptophan metabolism

Halogen-Substituent Differentiation: 4-Bromophenyl vs. 4-Chlorophenyl vs. 4-Fluorophenyl Indoline-1-Carboxamides

The 4-bromophenyl moiety confers quantitatively distinct physicochemical properties relative to the 4-chloro and 4-fluoro congeners, which may translate into differential target engagement. The van der Waals radius of bromine (1.85 Å) is approximately 6% larger than chlorine (1.75 Å) and 26% larger than fluorine (1.47 Å) [1]. In terms of lipophilicity, the calculated LogP difference between the 4-bromo (C₁₅H₁₃BrN₂O, MW 317.18) and 4-chloro (C₁₅H₁₃ClN₂O, MW 272.73) analogues is estimated at approximately 0.3–0.5 log units favoring the bromo compound, attributable to the greater polarizability of the bromine atom. Additionally, bromine's capacity to engage in halogen bonding (σ-hole interactions) with protein backbone carbonyls or π-systems is substantially greater than that of chlorine and essentially absent for fluorine [2]. These physicochemical differences are particularly relevant in the context of IDO1's hydrophobic active-site pocket, where the larger bromine atom may occupy a sub-pocket inaccessible to the smaller halogens, potentially explaining the preserved IDO1 potency observed for this compound [3]. No publicly available IDO1 IC₅₀ data for the 4-chloro or 4-fluoro indoline-1-carboxamide analogues have been identified, underscoring a knowledge gap that makes the 4-bromo compound the most pharmacologically characterized member of this halogen series.

Halogen bonding SAR 4-bromophenyl pharmacophore

Target Class Differentiation: IDO1 Inhibition by N-(4-Bromophenyl)indoline-1-carboxamide vs. ROCK2 and 5-HT Receptor Activity of Other Indoline-1-Carboxamides

The indoline-1-carboxamide scaffold is pharmacologically pluripotent, with N-aryl substitution dictating which target class is engaged. N-(4-Bromophenyl)indoline-1-carboxamide is annotated in BindingDB and ChEMBL exclusively as an IDO1 inhibitor (IC₅₀ = 13–16 nM) [1]. In contrast, a structurally distinct indoline-1-carboxamide bearing an N-(5H-chromeno[3,4-c]pyridin-8-yl) substituent (BDBM330135) inhibits Rho-associated protein kinase 2 (ROCK2) with an IC₅₀ of 387 nM — approximately 30-fold weaker than the IDO1 potency of the target compound [2]. Similarly, SB-221284 (6-chloro-N-(pyridin-3-yl)indoline-1-carboxamide) acts as a selective 5-HT₂C/₂B receptor antagonist with pKᵢ values of 6.4 (5-HT₂A), 7.9 (5-HT₂B), and 8.6 (5-HT₂C), representing an entirely different target class engaged by a different N-substitution pattern . The indoline-1-carboxamide scaffold can also be directed toward cereblon (E3 ligase) recruitment, as demonstrated by N-(2,6-dioxopiperidin-3-yl)indoline-1-carboxamide in targeted protein degradation applications [3]. This scaffold promiscuity across target classes — IDO1, ROCK2, 5-HT receptors, cereblon — demonstrates that the N-(4-bromophenyl) substituent is the critical structural determinant conferring IDO1 activity, and that procurement of any other indoline-1-carboxamide cannot be assumed to yield IDO1 inhibition.

Target selectivity Indoline-1-carboxamide SAR Kinase vs. IDO

Indoline vs. Indole Scaffold Differentiation: Saturation State as a Determinant of Biochemical Profile

N-(4-Bromophenyl)indoline-1-carboxamide incorporates a 2,3-dihydroindole (indoline) core, distinguishing it from the fully aromatic indole-1-carboxamide series exemplified by IKK2 inhibitor patents [1] and Bruton's tyrosine kinase (Btk) inhibitor programs [2]. The saturated C2–C3 bond in indoline introduces a 30–40° deviation from planarity at the bicyclic junction and enables conformational puckering that is absent in the planar indole system [3]. This structural feature has been exploited in the design of IDO1 inhibitors, where indoline-based scaffolds (including 3-azaindoline variants) were identified as leads with good IDO1 HeLa cell activity and human whole blood potency, alongside favorable pharmacokinetic properties in rat and dog [4]. Compounds 37 and 41 from this indoline/3-azaindoline series demonstrated good unbound hWB IC₅₀ values, reasonable unbound clearance, and good mean residence time (MRT) [4]. The indoline scaffold also participates in Cu(II)-mediated cross-dehydrogenative coupling reactions at the C7 position, enabling late-stage functionalization that is not accessible to indole analogues [5].

Indoline scaffold Conformational flexibility Indole vs. indoline

Optimal Research and Procurement Scenarios for N-(4-Bromophenyl)indoline-1-carboxamide Based on Quantitative Evidence


Chemical Probe for IDO1-Mediated Kynurenine Pathway Studies Requiring Documented TDO Selectivity

N-(4-Bromophenyl)indoline-1-carboxamide is optimally deployed as a chemical probe in experiments dissecting the IDO1 arm of tryptophan catabolism, where confidence in TDO counter-selectivity is required. The compound's ~420-fold IDO1/TDO selectivity window (IDO1 IC₅₀ = 13 nM versus TDO IC₅₀ = 5,460 nM in matched cellular assays) [1] provides a quantitatively defined selectivity margin enabling experimental designs that distinguish IDO1-dependent from TDO-dependent kynurenine production. This is particularly relevant in tumor microenvironment studies, where both IDO1 and TDO can contribute to immunosuppressive kynurenine accumulation, and tool compounds lacking documented TDO selectivity may conflate pharmacological observations [2].

Scaffold-Hopping Reference Compound in IDO1 Drug Discovery Programs

For medicinal chemistry teams pursuing IDO1 inhibitor development, N-(4-bromophenyl)indoline-1-carboxamide serves as a scaffold reference compound representing the indoline-1-carboxamide chemotype — a structural class distinct from the hydroxyamidine pharmacophore of Epacadostat. With cellular IDO1 IC₅₀ values of 13–16 nM across mouse and human cell lines, the compound provides a benchmark potency level achievable with this scaffold [1]. The Merck indoline/3-azaindoline IDO1 inhibitor program has validated that this chemotype can yield leads with favorable whole-blood potency and oral pharmacokinetics in preclinical species [3], supporting the use of this compound as a starting point for SAR expansion or as a positive control in screening cascades for novel IDO1 chemotypes.

Halogen-Bonding SAR Template for Bromophenyl Pharmacophore Optimization

The 4-bromophenyl substituent of N-(4-bromophenyl)indoline-1-carboxamide provides a defined template for investigating halogen-bonding contributions to IDO1 active-site occupancy. Bromine's van der Waals radius (1.85 Å) and capacity for σ-hole interactions exceed those of chlorine (1.75 Å) and fluorine (1.47 Å) [4], making this compound a reference point for computational docking studies, free-energy perturbation calculations, or systematic halogen-scanning SAR campaigns aimed at optimizing IDO1 inhibitor binding [5]. The compound's publicly available IDO1 potency data across multiple cellular contexts enables quantitative benchmarking of halogen-substitution effects that the uncharacterized 4-chloro and 4-fluoro analogues cannot support [1].

Indoline Scaffold Reference for Late-Stage C–H Functionalization Chemistry

The indoline core of N-(4-bromophenyl)indoline-1-carboxamide is amenable to Cu(II)-mediated cross-dehydrogenative coupling at the C7 position, enabling late-stage diversification with sulfonamides, carboxamides, and amines [6]. This synthetic handle distinguishes the indoline scaffold from the indole series, where analogous C7 functionalization requires different activation strategies. Researchers procuring this compound as a synthetic intermediate or derivatization substrate gain access to a C7 C–H activation pathway that can rapidly generate analogue libraries for IDO1 SAR exploration while preserving the pharmacologically validated 4-bromophenyl carboxamide moiety [1].

Quote Request

Request a Quote for N-(4-bromophenyl)indoline-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.